molecular formula C18H13Cl2NO B15035731 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B15035731
M. Wt: 330.2 g/mol
InChI Key: UKBGISZEJIULRE-UHFFFAOYSA-N
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Description

2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring and substituted with two chlorine atoms on the phenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in the presence of a catalyst such as glycerol at 50°C . The reaction proceeds efficiently, yielding the desired product in high yields within a short reaction time.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of environmentally benign solvents and catalysts, such as deep eutectic solvents, can enhance the sustainability of the process . The reaction mixture is typically stirred and heated under controlled conditions to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its specific substitution pattern and the presence of both naphthalene and oxazine rings. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H13Cl2NO

Molecular Weight

330.2 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C18H13Cl2NO/c19-15-6-3-7-16(18(15)20)21-10-14-13-5-2-1-4-12(13)8-9-17(14)22-11-21/h1-9H,10-11H2

InChI Key

UKBGISZEJIULRE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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